Dehydroanacrotine

Dehydropyrrolizidine stability Aqueous hydrolysis kinetics Recirculating flow system

Dehydroanacrotine is the only authentic standard for generating diagnostic diastereomeric 7-ether S-conjugates unique to anacrotine exposure, enabling definitive LC‑MS/MS forensic confirmation. Its biphasic aqueous stability allows reproducible pulmonary vascular toxicity modeling, bypassing variable hepatic bioactivation. Procure this reference standard to ensure accuracy in mechanistic toxicology, biomarker development, and tissue adduct quantification. Not for human use.

Molecular Formula C18H23NO6
Molecular Weight 349.4 g/mol
CAS No. 111844-46-3
Cat. No. B055308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroanacrotine
CAS111844-46-3
Synonymsdehydroanacrotine
Molecular FormulaC18H23NO6
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C
InChIInChI=1S/C18H23NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-6,10,13,15,20,23H,7-9H2,1-3H3/b11-4+/t10-,13-,15-,18-/m1/s1
InChIKeyAJPUVLCTVZSDCX-QZYMSODOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroanacrotine (CAS 111844-46-3): Pyrrolic Metabolite Identity and Analytical Reference Standard


Dehydroanacrotine (CAS 111844-46-3, molecular formula C18H23NO6, molecular weight 349.4 g/mol) is a synthetic dehydropyrrolizidine alkaloid that serves as the putative primary toxic metabolite of the plant-derived pyrrolizidine alkaloid anacrotine [1]. It is classified within the senecionine-type pyrrolizidine alkaloid family, distinguished by a macrocyclic diester structure incorporating a necine base (crotanecine) esterified with a necic acid moiety, and is utilized exclusively as a reference standard for mechanistic toxicology, forensic biomarker development, and analytical method validation rather than as a therapeutic agent [2][3].

Why Dehydroanacrotine Cannot Be Replaced by Other Dehydropyrrolizidine Alkaloids in Toxicological Research and Biomarker Development


Dehydropyrrolizidine alkaloid metabolites are not functionally interchangeable despite sharing a reactive pyrrolic core. Dehydroanacrotine exhibits a unique combination of aqueous stability, thiol-conjugation regioselectivity, and extrahepatic tissue distribution that directly determines the organ-specific toxicity profile of its parent alkaloid anacrotine. Substituting dehydroanacrotine with dehydroheliotrine, dehydroindicine, or dehydroretrorsine in mechanistic studies or biomarker assays would yield incorrect conclusions regarding S-conjugate adduct identity, target-organ dosimetry, and forensic exposure attribution [1][2][3]. The evidence below quantifies these critical differentiators.

Dehydroanacrotine (CAS 111844-46-3): Quantitative Differentiation Evidence Versus Closest Dehydropyrrolizidine Comparators


Aqueous Hydrolysis Kinetic Profile: Dehydroanacrotine Exhibits Biphasic First-Order Kinetics, Distinct from the Monophasic Rapid Hydrolysis of Dehydroretrorsine

In a direct head-to-head comparison using a recirculating flow system simulating hepatic metabolite release into the bloodstream at physiological temperature and pH (37°C, pH 7.4), dehydroanacrotine and dehydromonocrotaline both exhibited biphasic first-order hydrolysis kinetics, whereas dehydroretrorsine underwent very rapid monophasic hydrolysis [1]. The biphasic profile of dehydroanacrotine indicates that a fraction of the reactive metabolite resists rapid aqueous hydrolysis, thereby persisting long enough in transit to escape the liver and reach the pulmonary vasculature [1].

Dehydropyrrolizidine stability Aqueous hydrolysis kinetics Recirculating flow system Extrahepatic transport

Lung-to-Liver Pyrrolic Metabolite Accumulation Ratio: Anacrotine-Derived Metabolites Show ~2.4-Fold Higher Pulmonary Sequestration Compared to Senecionine

In weanling male rats administered anacrotine (100 mg/kg i.p.), the lung level of pyrrolic metabolites measured at 2 hours post-dose was found to be approximately 39% of the corresponding liver level. In comparison, rats given the closely related senecionine under comparable conditions exhibited a lung-to-liver pyrrolic metabolite ratio of only approximately 16% [1]. Since dehydroanacrotine is the established reactive pyrrolic metabolite accounting for the extrahepatic toxicity of anacrotine, this ~2.4-fold higher pulmonary accumulation ratio (39% vs. 16%) is directly attributable to the greater aqueous stability of dehydroanacrotine relative to the pyrrolic metabolites of senecionine [1][2].

Pyrrolizidine alkaloid pneumotoxicity Tissue distribution Pyrrolic metabolite dosimetry Anacrotine vs. senecionine

Thiol Conjugation Regioselectivity: Dehydroanacrotine Forms Unique Diastereomeric 7-Ether Adducts, Whereas Dehydroheliotrine and Dehydroindicine Yield 9-Ether Conjugates

In a direct comparative study, chemically prepared dehydroanacrotine, dehydroheliotrine, and dehydroindicine were reacted in vitro with rat blood and with immobilized thiol (thiol-Sepharose), and the resulting S-conjugated pyrroles were recovered as ethyl ethers for structural identification [1]. Dehydroheliotrine and dehydroindicine (both 9-monoester alkaloid metabolites) attacked thiols exclusively at their 9-ester position, yielding single 9-ether adducts. In marked contrast, dehydroanacrotine reacted at its 7-ester position, producing two diastereomeric 7-ethers derived from the crotanecine necine base [1]. This regiochemical divergence was identical to the pattern observed in blood from anacrotine-treated rats in vivo, confirming that dehydroanacrotine is the authentic proximal metabolite responsible for diagnostic S-conjugate formation [1].

S-conjugate biomarker Thiol adduct regiochemistry Pyrrolizidine alkaloid forensics Dehydrocrotanecine

Intrinsic Pneumotoxic Potency: Intravenous Dehydroanacrotine Produces Lung and Heart Damage at Doses 2- to 10-Fold Lower Than the Parent Alkaloid Anacrotine

When dehydroanacrotine was administered intravenously to rats, it caused dose-related chronic lung damage (pulmonary congestion, edema, endothelial necrosis, alveolar septal thickening) and right ventricular myocardial necrosis that was histopathologically identical to the damage produced by the parent compound anacrotine. However, the effective dose range for dehydroanacrotine was 6–27 mg/kg i.v., while anacrotine required single intraperitoneal doses of 60 mg/kg or more to produce progressive lung consolidation leading to death [1]. This represents an approximately 2.2- to 10-fold lower dose requirement for the preformed reactive metabolite compared with the parent alkaloid, consistent with the fact that anacrotine requires hepatic bioactivation to dehydroanacrotine [1].

Dehydropyrrolizidine potency Pulmonary endothelial necrosis Right ventricular myocardial necrosis Dose-response comparison

Dehydroanacrotine (CAS 111844-46-3): Evidence-Supported Application Scenarios in Toxicology Research and Forensic Biomarker Development


Forensic Diagnosis of Anacrotine-Specific Pyrrolizidine Alkaloid Poisoning via Haemoglobin S-Conjugate Biomarker Analysis

Dehydroanacrotine is the essential reference standard for generating and identifying the diagnostic diastereomeric 7-ether S-conjugates that uniquely characterize anacrotine exposure in blood. As demonstrated by Mattocks and Jukes (1992), dehydroanacrotine produces two isomeric 7-conjugates, whereas other dehydropyrrolizidine metabolites (dehydroheliotrine, dehydroindicine) yield single 9-conjugates [1]. Laboratories performing forensic or veterinary diagnostic testing for pyrrolizidine alkaloid poisoning require dehydroanacrotine as an authentic standard to validate LC-MS/MS methods capable of distinguishing anacrotine exposure from ingestion of other pyrrolizidine alkaloid-containing plants [1].

Mechanistic Studies of Pyrrolizidine Alkaloid-Induced Pulmonary Arterial Hypertension and Right Ventricular Pathology

Dehydroanacrotine is the appropriate tool compound for investigating the mechanism of pyrrolizidine alkaloid-induced pulmonary vascular disease because it is the preformed, stable reactive metabolite that directly mediates pulmonary endothelial necrosis and right ventricular myocardial damage at i.v. doses of 6–27 mg/kg [1]. Its biphasic aqueous hydrolysis kinetics, demonstrated in a recirculating flow system by Mattocks and Jukes (1990), confirm that a fraction of the reactive species survives hepatic transit to reach the pulmonary circulation—a property not shared by rapidly hydrolyzed metabolites such as dehydroretrorsine [2]. Researchers modeling monocrotaline- or anacrotine-type pneumotoxicity should use dehydroanacrotine rather than the parent alkaloids to bypass variable hepatic bioactivation and achieve reproducible pulmonary exposure [1][2].

Analytical Method Development and Validation for Tissue-Level Pyrrolic Metabolite Quantification

The quantifiable lung-to-liver pyrrolic metabolite accumulation ratio (approximately 39% for anacrotine-derived metabolites versus 16% for senecionine-derived metabolites at 2 h post-dose) provides a validated benchmark for analytical method development [1]. Dehydroanacrotine serves as the requisite calibration standard for HPLC, LC-MS/MS, and colorimetric Ehrlich-reagent-based assays designed to measure tissue-bound pyrrolic metabolites in experimental toxicology studies [1][2]. Procurement of dehydroanacrotine of verified purity ensures that tissue distribution data can be reliably compared across laboratories and experimental models [1].

In Vitro Thiol-Reactivity and Protein Adduct Formation Studies for Structure-Activity Relationship (SAR) Investigations

The regioselective 7-ester thiol reactivity of dehydroanacrotine, which generates diastereomeric crotanecine-type S-conjugates, makes it an indispensable reference compound for SAR studies examining how necine base configuration and esterification pattern determine the site and stereochemistry of macromolecular adduct formation [1]. Comparative experiments using dehydroanacrotine alongside dehydroheliotrine (9-ester attacker) and dehydroindicine (9-ester attacker) allow direct interrogation of how structural features of the parent alkaloid govern the chemical reactivity, adduct structure, and ultimately the organ-specific toxicity of dehydropyrrolizidine metabolites [1].

Quote Request

Request a Quote for Dehydroanacrotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.